methyl 4-oxothiolane-2-carboxylate
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Overview
Description
Methyl 4-oxothiolane-2-carboxylate: is an organic compound that features a thiolane ring with a ketone and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-oxothiolane-2-carboxylate can be synthesized through the base-promoted fragmentation of C-alkylation products of methyl 4-oxothiolane-3-carboxylate . The reaction typically involves the use of strong bases such as potassium carbonate in the presence of suitable solvents like toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxothiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
Methyl 4-oxothiolane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-oxothiolane-2-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modify biological molecules or materials. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-oxothiolane-3-carboxylate: Similar in structure but with the ketone group at a different position.
Methyl 2-methyl-4-oxothiolane-3-carboxylate: Contains an additional methyl group on the thiolane ring.
Uniqueness: Methyl 4-oxothiolane-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
CAS No. |
89533-78-8 |
---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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